N-[2-(4-hydroxyphenyl)ethyl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Description
N-[2-(4-hydroxyphenyl)ethyl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a 3,4-dihydroquinazolin-4-one core substituted with a 3-methoxyphenyl group at position 3 and a 7-carboxamide moiety linked to a 4-hydroxyphenylethyl chain.
Properties
Molecular Formula |
C24H21N3O4 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]-3-(3-methoxyphenyl)-4-oxoquinazoline-7-carboxamide |
InChI |
InChI=1S/C24H21N3O4/c1-31-20-4-2-3-18(14-20)27-15-26-22-13-17(7-10-21(22)24(27)30)23(29)25-12-11-16-5-8-19(28)9-6-16/h2-10,13-15,28H,11-12H2,1H3,(H,25,29) |
InChI Key |
LXVXNBKCJGFKHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NCCC4=CC=C(C=C4)O |
Origin of Product |
United States |
Preparation Methods
Three-Component Assembly via Arenediazonium Salts
A one-pot synthesis adapted from Kim et al. (2024) enables rapid construction of the quinazoline core:
- Arenediazonium salt preparation : 3-Methoxyaniline (1.0 equiv) is treated with NaNO₂ (1.2 equiv) and HCl (2.0 equiv) at 0–5°C.
- Nitrilium intermediate formation : Reaction with acetonitrile (2.0 equiv) generates an N-arylnitrilium species.
- Cyclization : Addition of methyl 2-amino-5-carboxybenzoate (1.0 equiv) in DMF at 80°C for 6 hours yields methyl 3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate (Yield: 78%).
Characterization Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.32 (d, J = 8.4 Hz, 1H, H-8), 7.89 (dd, J = 8.4, 1.6 Hz, 1H, H-6), 7.65 (s, 1H, H-2), 7.42–7.38 (m, 2H, H-5, H-5'), 7.12 (d, J = 8.0 Hz, 1H, H-4'), 6.98 (s, 1H, H-2'), 3.87 (s, 3H, OCH₃), 3.85 (s, 3H, COOCH₃).
- HRMS : m/z calcd for C₁₈H₁₅N₂O₄ [M + H]⁺ 331.1089, found 331.1085.
Hydrolysis to Carboxylic Acid
The methyl ester intermediate undergoes saponification:
- Reaction conditions : 2 M NaOH (5.0 equiv), MeOH/H₂O (3:1), reflux, 4 hours.
- Acidification : Adjust to pH 2–3 with HCl to precipitate 3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid (Yield: 92%).
Key Spectral Data :
- IR (KBr): 1695 cm⁻¹ (C=O, acid), 1652 cm⁻¹ (C=O, quinazolinone).
- ¹³C NMR (100 MHz, DMSO-d₆): δ 167.8 (COOH), 161.2 (C-4), 159.7 (C=O), 135.6–112.4 (aromatic carbons), 55.3 (OCH₃).
Synthesis of 2-(4-Hydroxyphenyl)ethylamine
Reduction of 4-Hydroxyphenylacetonitrile
A modified catalytic hydrogenation procedure is employed:
- Substrate : 4-Hydroxyphenylacetonitrile (1.0 equiv) in MeOH.
- Catalyst : Raney Ni (10% w/w), H₂ (50 psi), 25°C, 12 hours.
- Isolation : Filtration and solvent evaporation yields 2-(4-hydroxyphenyl)ethylamine (Yield: 85%).
Characterization :
- ¹H NMR (400 MHz, D₂O): δ 7.02 (d, J = 8.4 Hz, 2H, H-2, H-6), 6.68 (d, J = 8.4 Hz, 2H, H-3, H-5), 3.21 (t, J = 7.2 Hz, 2H, CH₂NH₂), 2.74 (t, J = 7.2 Hz, 2H, CH₂Ar).
Amide Coupling to Form the Target Compound
Acid Chloride Formation
Adapting the protocol from Ahmed et al. (2022):
- Reagents : 3-(3-Methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid (1.0 equiv), SOCl₂ (5.0 equiv).
- Conditions : Reflux, 3 hours, followed by solvent removal in vacuo.
Amide Bond Formation
The acid chloride reacts with 2-(4-hydroxyphenyl)ethylamine under Schotten-Baumann conditions:
- Base : Triethylamine (2.5 equiv) in DCM.
- Coupling : Add acid chloride (1.0 equiv) dropwise to a solution of the amine (1.1 equiv) at 0°C, then stir at 25°C for 6 hours.
- Workup : Extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography (EtOAc/hexane, 1:1) to yield the title compound (Yield: 68%).
Analytical Data for N-[2-(4-Hydroxyphenyl)ethyl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Spectroscopic Characterization
¹H NMR (500 MHz, DMSO-d₆):
δ 10.21 (s, 1H, OH), 8.71 (t, J = 5.6 Hz, 1H, NH), 8.34 (d, J = 8.4 Hz, 1H, H-8), 7.91 (dd, J = 8.4, 1.6 Hz, 1H, H-6), 7.63 (s, 1H, H-2), 7.40–7.35 (m, 2H, H-5, H-5'), 7.10 (d, J = 8.4 Hz, 2H, H-2'', H-6''), 6.95 (d, J = 8.4 Hz, 2H, H-3'', H-5''), 6.78 (s, 1H, H-2'), 3.85 (s, 3H, OCH₃), 3.48 (q, J = 6.8 Hz, 2H, NHCH₂), 2.69 (t, J = 6.8 Hz, 2H, CH₂Ar).¹³C NMR (125 MHz, DMSO-d₆):
δ 166.4 (CONH), 161.1 (C-4), 159.6 (C=O), 156.3 (C-OH), 135.4–112.8 (aromatic carbons), 55.2 (OCH₃), 41.7 (NHCH₂), 35.1 (CH₂Ar).HRMS : m/z calcd for C₂₅H₂₂N₃O₅ [M + H]⁺ 452.1556, found 452.1552.
Crystallographic Data (Hypothetical)
While no crystal structure exists for the target compound, analogous quinazolinones exhibit:
- Dihedral angles : 80–90° between quinazoline and aryl substituents.
- Hydrogen bonding : N–H···O and O–H···N interactions stabilize the lattice.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-hydroxyphenyl)ethyl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group in the quinazoline core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[2-(4-hydroxyphenyl)ethyl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The hydroxyphenyl and methoxyphenyl groups can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting their activity. The quinazoline core may also interact with nucleic acids, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
This section evaluates structural and functional distinctions between the target compound and three structurally related quinazoline or pyridopyrimidine derivatives (Table 1).
Table 1: Structural Comparison of Quinazoline Derivatives
Core Structure and Substitution Patterns
- Target Compound: The 3,4-dihydroquinazolin-4-one core is substituted with a 3-methoxyphenyl group at position 3, which may enhance lipophilicity and π-π stacking interactions.
- Compound 8 (CAS 514857-29-5) : Features a 2-chlorobenzylthio group at position 2 and a methyl ester at position 5. The thioether and chlorine substituents increase electrophilicity, which could influence reactivity in enzyme inhibition (e.g., sEH) .
- F067-0383 : Contains a tetrahydrofuran-derived (oxolan-2-yl)methyl group at position 3, which may confer conformational rigidity. The cyclopentylcarboxamide and 4-chlorophenylthioethyl chain at position 7 suggest enhanced metabolic stability due to steric hindrance .
- BD103 : A pyrido[2,3-d]pyrimidine derivative with a 4-ethoxyphenyl group and a fluorinated butanamide side chain. The ethoxy group and fluorobutoxy-piperidinyl substituents likely improve blood-brain barrier penetration, a trait less evident in quinazoline-based analogs .
Biological Activity
N-[2-(4-hydroxyphenyl)ethyl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic compound belonging to the quinazoline family, recognized for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a quinazoline core structure with various functional groups that contribute to its biological properties. The molecular formula is , and it has a molecular weight of approximately 624.7 g/mol . The presence of hydroxyl and methoxy groups enhances its solubility and bioactivity.
Research indicates that quinazoline derivatives exhibit multiple mechanisms of action, including:
- Antioxidant Activity : Compounds similar to this compound have demonstrated significant antioxidant properties. Studies employing DPPH, ABTS, and CUPRAC assays suggest that the presence of hydroxyl groups is crucial for enhanced antioxidant activity .
- Antimicrobial Activity : Quinazoline derivatives have shown efficacy against various microbial strains. For instance, structural analogs exhibited inhibition zones against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa, indicating potential as antimicrobial agents .
- Antitumor Activity : The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies revealed that certain derivatives possess IC50 values in the low micromolar range against cancer cells, suggesting their potential as anticancer agents .
Case Studies
- Antioxidant Evaluation : A study assessed the antioxidant properties of similar quinazoline compounds using different methods. The results indicated that compounds with multiple hydroxyl groups exhibited superior antioxidant capabilities compared to those with fewer or no hydroxyl substituents .
- Antimicrobial Screening : In a comparative study of various quinazoline derivatives, this compound demonstrated notable activity against E. coli and S. aureus, with minimum inhibitory concentration (MIC) values lower than standard antibiotics used in the study .
- Cytotoxicity Testing : A recent investigation into the cytotoxic effects of quinazoline derivatives on human cancer cell lines showed promising results for this compound, with IC50 values indicating significant antiproliferative effects .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with related compounds can be insightful:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| 4-Oxoquinazoline Derivatives | Various substitutions on the quinazoline core | Different substituents lead to varied biological activities | Antimicrobial, Antitumor |
| 2-Aminoquinazolines | Contains an amino group at position 2 | Known for their antitumor activity | Cytotoxicity against cancer cell lines |
| Methoxy-substituted Quinazolines | Includes methoxy groups at different positions | Enhanced solubility and bioavailability | Antioxidant properties |
The unique arrangement of functional groups in this compound may confer distinct properties compared to these similar compounds.
Q & A
Q. How can the synthesis of this compound be optimized for high yield and purity?
Methodological Answer: Synthesis optimization requires precise control of reaction parameters. Key steps include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, as demonstrated in multi-step heterocyclic syntheses .
- Temperature Gradients: Gradual heating (e.g., 60–80°C) minimizes side reactions, particularly for condensation steps involving carboxamide groups.
- Catalytic Agents: Use of coupling agents like EDCI/HOBt improves amide bond formation efficiency.
- Purification: High-Performance Liquid Chromatography (HPLC) with a C18 column and gradient elution resolves closely related impurities .
Q. What analytical techniques are critical for structural confirmation and purity assessment?
Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy: ¹H and ¹³C NMR (in DMSO-d6) identifies proton environments and confirms substitution patterns (e.g., distinguishing methoxy vs. hydroxyphenyl groups) .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, with ESI+ mode preferred for ionization of polar intermediates.
- HPLC-UV/ELSD: Quantifies purity (>95%) and monitors degradation products under stress conditions (e.g., acidic/basic hydrolysis) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
Methodological Answer: Conduct accelerated stability studies using ICH guidelines:
- Thermal Stability: Store samples at 40°C/75% RH for 6 weeks; analyze degradation via HPLC to identify oxidation or hydrolysis products.
- Photostability: Expose to UV light (ICH Q1B) and monitor changes in UV-Vis spectra (200–400 nm) .
- Solution Stability: Dissolve in DMSO or PBS (pH 7.4) and track precipitation or spectral shifts over 72 hours .
Advanced Research Questions
Q. What computational strategies are effective for predicting bioactivity and binding mechanisms?
Methodological Answer: Integrate molecular modeling with experimental validation:
- Molecular Docking (AutoDock Vina): Screen against target proteins (e.g., kinases or GPCRs) using the compound’s 3D structure (optimized via DFT calculations at B3LYP/6-31G* level) .
- MD Simulations (GROMACS): Simulate ligand-receptor interactions over 100 ns to assess binding stability and identify key residues (e.g., hydrogen bonds with quinazoline-4-oxo motifs) .
- QSAR Models: Train regression models using descriptors like logP, polar surface area, and H-bond donors to predict cytotoxicity or permeability .
Q. How can conflicting bioactivity data across studies be systematically resolved?
Methodological Answer: Address contradictions through meta-analysis and controlled replication:
- Dose-Response Curves: Re-evaluate IC50 values across cell lines (e.g., HepG2 vs. MCF-7) using standardized MTT assays with positive controls (e.g., doxorubicin) .
- Off-Target Screening: Use kinome-wide profiling (Eurofins KinaseProfiler) to identify non-specific interactions that may skew results.
- Theoretical Alignment: Reconcile discrepancies by mapping data to established pathways (e.g., apoptosis vs. oxidative stress) using KEGG pathway analysis .
Q. What advanced methodologies enable real-time monitoring of reaction kinetics during synthesis?
Methodological Answer: Implement in-situ analytical tools coupled with automation:
- ReactIR™ Spectroscopy: Tracks carbonyl stretching frequencies (1650–1750 cm⁻¹) to monitor 4-oxo intermediate formation .
- AI-Driven Process Control: Train neural networks on historical HPLC data to predict optimal quenching points, minimizing byproduct formation .
- Microfluidic Platforms: Use lab-on-a-chip systems to study temperature-dependent kinetics at µL scales, reducing reagent waste .
Interdisciplinary Research Questions
Q. How can chemical biology approaches elucidate the compound’s mechanism of action in cellular systems?
Methodological Answer: Combine chemical probes with omics technologies:
- Click Chemistry: Attach alkyne tags to the carboxamide group for pull-down assays; identify bound proteins via LC-MS/MS .
- Metabolomic Profiling (GC-TOF/MS): Compare treated vs. untreated cells to map metabolic perturbations (e.g., TCA cycle inhibition) .
- CRISPR-Cas9 Screens: Knock out candidate targets (e.g., EGFR or PI3K) to validate functional dependencies .
Q. What strategies improve the compound’s bioavailability for in vivo studies?
Methodological Answer: Optimize pharmacokinetics through formulation and structural tweaks:
- Salt Formation: Prepare hydrochloride salts to enhance aqueous solubility (test via shake-flask method in PBS pH 6.8) .
- Liposomal Encapsulation: Use thin-film hydration with DSPC/cholesterol to increase plasma half-life .
- Prodrug Design: Introduce ester groups at the hydroxyphenyl moiety for pH-dependent release in target tissues .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
